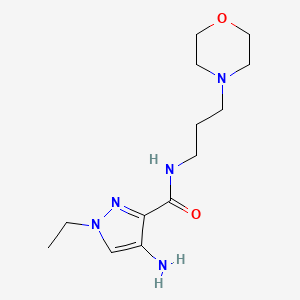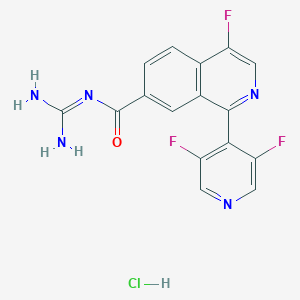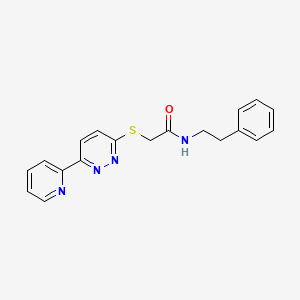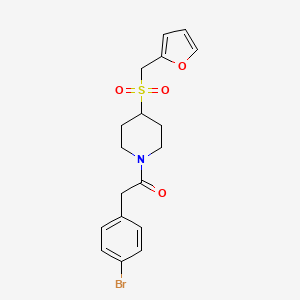
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, also known as Bz-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Bz-423 has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Applications De Recherche Scientifique
Chemical Properties and Functions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide falls into a category of compounds with a significant presence in medicinal chemistry. Compounds with a thiazole nucleus, such as the one , are crucial due to their broad spectrum of biological activities. They have been identified as heterocyclic aromatic compounds that serve as fundamental structures for various pharmacologically active moieties. Thiazole and its derivatives have exhibited a wide range of pharmacological activities, including antifungal, antiparasitic, anti-inflammatory, and anticancer activities. The structural versatility of these compounds allows for the generation of new molecules with potent antibacterial activities when the thiazole ring is modified at different positions. The synthetic versatility and biological significance of thiazole-containing compounds make them a continuous subject of interest in medicinal chemistry for drug discovery and development (Thapa, Nargund, & Biradar, 2022).
Photoinitiator Applications
Some compounds with a similar structure to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide are used as photoinitiators in the polymerization process, particularly in the field of dentistry. Photoinitiators, such as benzophenone, are crucial in the polymerization of dental resins. The alteration of photoinitiators can significantly influence the biomechanical properties of dental composites, such as the degree of conversion and hardness. The research aims to identify alternative photoinitiators to compensate for disadvantages of commonly used ones like camphorquinone, focusing on improving the aesthetic properties and the degree of conversion of dental resin (Kowalska, Sokołowski, & Bociong, 2021).
Antifungal and Larvicidal Activities
Thiazole derivatives have also been studied for their potential antifungal and larvicidal activities. For example, phlorotannins, which are secondary metabolites produced by brown seaweeds, have shown significant antifungal activity against dermal and plant fungi, as well as larvicidal activity against mosquitoes and marine invertebrate larvae. These activities make phlorotannins potential candidates for pharmaceutical, functional food, pesticide, and antifouling applications. The structural diversity of phlorotannins, which increases with polymerization, contributes to their wide range of biological activities, including antiviral, antibacterial, antifungal, and larvicidal effects (Negara, Sohn, Kim, & Choi, 2021).
Propriétés
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O6S/c28-20(15-9-5-2-6-10-15)21-19(14-7-3-1-4-8-14)24-23(34-21)25-22(29)16-11-17(26(30)31)13-18(12-16)27(32)33/h1-13H,(H,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXYBFDGMHZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)





![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)


